An In-depth Technical Guide to 5-(1-Bromoethyl)-2-chloropyridine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-(1-Bromoethyl)-2-chloropyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1-Bromoethyl)-2-chloropyridine is a halogenated pyridine derivative with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a proposed synthetic pathway, addressing the current scarcity of published literature on this specific compound. By leveraging established principles of organic chemistry, this document offers valuable insights for researchers seeking to synthesize and utilize this molecule in their discovery and development programs.
Introduction and Chemical Identity
5-(1-Bromoethyl)-2-chloropyridine is a substituted pyridine ring bearing a chloro group at the 2-position and a 1-bromoethyl group at the 5-position. The pyridine scaffold is a ubiquitous feature in many biologically active compounds. The presence of two distinct halogen atoms at different positions on the molecule—a chlorine on the aromatic ring and a bromine on the alkyl side chain—offers orthogonal reactivity, making it a potentially valuable building block for the synthesis of more complex molecules.
While this compound is commercially available from specialized suppliers, indicating its synthetic accessibility, there is a notable absence of dedicated studies on its synthesis, reactivity, and applications in peer-reviewed scientific literature. This guide aims to bridge this gap by providing a detailed theoretical and practical framework for its synthesis and use.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| IUPAC Name | 5-(1-bromoethyl)-2-chloropyridine | |
| Molecular Formula | C7H7BrClN | |
| SMILES | CC(C1=CN=C(C=C1)Cl)Br | |
| InChI | InChI=1S/C7H7BrClN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 | |
| InChIKey | LRUAICUSKXAQPP-UHFFFAOYSA-N | |
| Monoisotopic Mass | 218.94504 Da |
Physicochemical Properties: A Predictive Analysis
In the absence of experimentally determined data, computational predictions provide valuable estimates of the physicochemical properties of 5-(1-Bromoethyl)-2-chloropyridine. These predictions, summarized in Table 2, are useful for planning synthetic workups, purification strategies, and for preliminary drug design considerations.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Implications |
| XlogP | 2.8 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Low TPSA is often correlated with good cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (the pyridine nitrogen) | Can act as a weak hydrogen bond acceptor. |
| Rotatable Bond Count | 1 | The bond between the pyridine ring and the ethyl group can rotate, allowing for some conformational flexibility. |
Data sourced from computational predictions available on PubChem.
Proposed Synthetic Pathway
Given the lack of published protocols for the synthesis of 5-(1-Bromoethyl)-2-chloropyridine, a plausible and efficient two-step synthetic route is proposed, starting from commercially available materials. This pathway leverages well-established and reliable chemical transformations.
Caption: Proposed two-step synthesis of 5-(1-Bromoethyl)-2-chloropyridine.
Step 1: Synthesis of 5-Ethyl-2-chloropyridine (Intermediate)
The first step involves the conversion of the hydroxyl group of 5-ethyl-2-hydroxypyridine to a chloro group. This is a standard transformation for which several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being a common and effective choice.
Protocol:
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To a stirred solution of 5-ethyl-2-hydroxypyridine in a suitable solvent (e.g., toluene or excess POCl₃), slowly add phosphorus oxychloride (POCl₃) at 0 °C.
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After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.
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The aqueous solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-ethyl-2-chloropyridine.
Step 2: Benzylic Bromination to Yield 5-(1-Bromoethyl)-2-chloropyridine
The second and final step is the selective bromination of the benzylic position of the ethyl side chain. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1] This allows for selective halogenation at this position using radical bromination conditions. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, constant concentration of bromine, minimizing side reactions.[2]
Protocol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-ethyl-2-chloropyridine intermediate in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
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Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
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The reaction mixture is heated to reflux, often with irradiation from a sunlamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction.
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The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the appearance of the product. The reaction is typically complete within a few hours.
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After cooling to room temperature, the succinimide byproduct is removed by filtration.
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The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-(1-Bromoethyl)-2-chloropyridine.
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Further purification can be achieved by column chromatography on silica gel or vacuum distillation.
Potential Applications in Research and Development
While specific applications for 5-(1-Bromoethyl)-2-chloropyridine are not yet documented, its structure suggests several potential uses as a key intermediate:
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Pharmaceutical Synthesis: The pyridine ring is a common motif in many pharmaceuticals. The two reactive halogen sites on this molecule allow for sequential and regioselective introduction of different functional groups. The bromoethyl side chain is particularly amenable to nucleophilic substitution reactions, allowing for the attachment of various amine, alcohol, or thiol-containing fragments to build novel molecular scaffolds. The chloro-substituted pyridine ring can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino substituents.
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Agrochemical Development: Substituted pyridines are also prevalent in herbicides and pesticides. This compound could serve as a starting material for the synthesis of new agrochemicals with potentially enhanced biological activity.
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Fragment-Based Drug Discovery: As a relatively small molecule with defined reactive handles, it could be used in fragment-based screening to identify new binding motifs for biological targets.
Safety and Handling
No specific toxicological data for 5-(1-Bromoethyl)-2-chloropyridine is available. However, based on the safety profiles of structurally related compounds, such as 5-bromo-2-chloropyridine, the following precautions should be taken:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
5-(1-Bromoethyl)-2-chloropyridine represents a promising yet underexplored chemical entity. Its structural features, particularly the orthogonally reactive halogen atoms, make it an attractive intermediate for synthetic chemists in the pharmaceutical and agrochemical industries. While the current lack of published data necessitates a predictive and theoretical approach to its properties and synthesis, the proposed synthetic pathway provides a solid foundation for its preparation and future investigation. As research progresses, the full potential of this versatile building block will undoubtedly be realized.
References
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PubChem. 5-(1-bromoethyl)-2-chloropyridine. National Center for Biotechnology Information. [Link]
- Google Patents. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- Google Patents. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
- Google Patents.
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Chemistry Steps. Benzylic Bromination. [Link]
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Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]
- Google Patents.
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ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]
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Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
